4-ethoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a morpholine ring, and a pyrimidine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This step involves the reaction of 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions to form 2-methyl-6-(morpholin-4-yl)pyrimidine.
Coupling with aniline derivative: The pyrimidine intermediate is then coupled with 4-aminophenylbenzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the ethoxy group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: In chemistry, 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular pathways, enzyme inhibition, and receptor binding.
Medicine: In medicine, 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
4-AMINO-5-CHLORO-2-ETHOXY-N-({4-[(4-FLUOROPHENYL)METHYL]MORPHOLIN-2-YL}METHYL)BENZAMIDE: This compound shares structural similarities with 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE, particularly the ethoxy and morpholine groups.
N-(BENZO[D]THIAZOL-2-YL)-2-[PHENYL(2-MORPHOLINO)ETHYLAMINO]BENZAMIDES: These derivatives also contain morpholine and benzamide moieties, making them structurally related.
Uniqueness: 4-ETHOXY-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the pyrimidine ring, ethoxy group, and morpholine moiety in a single molecule provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H27N5O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-21-10-4-18(5-11-21)24(30)28-20-8-6-19(7-9-20)27-22-16-23(26-17(2)25-22)29-12-14-31-15-13-29/h4-11,16H,3,12-15H2,1-2H3,(H,28,30)(H,25,26,27) |
InChI Key |
AKUPUKDCANWREL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4 |
Origin of Product |
United States |
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